5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate
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Overview
Description
5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate is a chemical compound with the molecular formula C8H14ClN3O3. It is a derivative of pyrazolopyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate typically involves the following steps:
Formation of the Pyrazolopyridine Core: : The core structure is usually synthesized through a cyclization reaction involving hydrazine and a suitable β-keto ester or β-diketone.
Methylation: : The pyrazolopyridine core is then methylated at the appropriate position to introduce the methyl group.
Hydrolysis and Acidification: : The ester group is hydrolyzed to form the carboxylic acid, followed by acidification to obtain the hydrochloride salt.
Hydration: : The final step involves hydrating the hydrochloride salt to form the hydrate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.
Substitution: : Substitution reactions can be employed to replace functional groups with other atoms or groups.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Oxidation: : Products may include carboxylic acids, aldehydes, or ketones.
Reduction: : Reduced products may include amines or alcohols.
Substitution: : Substituted products can vary widely based on the reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It is used as a building block in the synthesis of more complex molecules.
Biology: : It can be used to study biological processes and pathways.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs.
Industry: : It can be used in the production of various chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
This compound is similar to other pyrazolopyridine derivatives, such as apixaban, which is a potent inhibitor of blood coagulation factor Xa
List of Similar Compounds
Apixaban
Rivaroxaban
Edoxaban
Betrixaban
This compound's unique structure and properties make it a valuable tool in scientific research and potential therapeutic applications. Its versatility in chemical reactions and industrial production further enhances its utility in various fields.
Properties
IUPAC Name |
5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH.H2O/c1-11-3-2-6-5(4-11)7(8(12)13)10-9-6;;/h2-4H2,1H3,(H,9,10)(H,12,13);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGKUFPFKRPIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=NN2)C(=O)O.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177283-79-2 |
Source
|
Record name | 5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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